molecular formula C10H13ClN- B167404 1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride CAS No. 1743-01-7

1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride

Cat. No. B167404
CAS RN: 1743-01-7
M. Wt: 183.68 g/mol
InChI Key: FJQOAYUXVCSSQR-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride, also known as N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride, is a compound with the molecular weight of 225.76 . It is also known as 2-Aminotetralin (2-AT) or 1,2,3,4-tetrahydronaphthalen-2-amine (THN), and is a stimulant drug with a chemical structure consisting of a tetralin group combined with an amine .


Molecular Structure Analysis

The IUPAC name for this compound is N-propyl-1,2,3,4-tetrahydro-2-naphthalenamine hydrochloride. Its InChI code is 1S/C13H19N.ClH/c1-2-9-14-13-8-7-11-5-3-4-6-12(11)10-13;/h3-6,13-14H,2,7-10H2,1H3;1H .


Chemical Reactions Analysis

As a rigid analogue of phenylisobutylamine, 2-AT fully substitutes for d-amphetamine in rat discrimination tests, although at one eighth the potency . It has been shown to inhibit the reuptake of serotonin and norepinephrine, and likely induces their release as well .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature. Its melting point is between 249-250°C . The molecular weight of this compound is 225.76 .

Scientific Research Applications

Synthesis Processes

  • Large-Scale Stereoselective Synthesis : A large-scale, stereoselective process for synthesizing 1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride, achieving high purity and stereochemical purity, has been developed (Han et al., 2007).

  • Stereoselective Reduction of Acyl Protected Derivatives : This compound and its derivatives serve as crucial intermediates for bioactive compounds, involving acylation and reduction processes that lead to various bioactive forms (Men Wei-dong, 2013).

Chemical Reactions and Pathways

  • Alternative Synthesis of Dopaminergic Compounds : An alternative method for synthesizing 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine has been established, which is crucial for generating biologically active compounds (Öztaşkın et al., 2011).

  • Role in Dopamine Receptor Agonists Synthesis : The compound is foundational in synthesizing dopaminergic activity compounds, particularly those with specific amine group modifications (Mcdermed et al., 1975).

  • Use in Chiral Auxiliary for Asymmetric Reactions : It has been effectively used as a chiral auxiliary in Reformatsky-type reactions, indicating its role in creating chiral molecules for various applications (Orsini et al., 2005).

Catalysis and Reaction Acceleration

  • Oxidation Catalysis : The compound undergoes oxidation in the presence of copper(II) acetate, which is significantly accelerated by lithium chloride. This oxidation process is important for understanding the compound's reactivity and potential applications in chemical synthesis (Imamura et al., 1976).

Bioactive Compound Synthesis

  • Precursor for Thiazolidinones and Benzothiazepinones : 1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride acts as a precursor in synthesizing thiazolidinones and benzothiazepinones, offering insights into the synthesis of novel compounds (Drawanz et al., 2017).

  • Mast Cell-Stabilising Amine Derivatives : This compound serves as a base for creating novel modulators of allergic and inflammatory phenomena, specifically through the synthesis of tertiary amines (Barlow et al., 2011).

Structural and Molecular Studies

  • Chiral Self-Assembled Structures Study : 1,2,3,4-Tetrahydronaphthalene molecules have been studied for their ability to self-assemble into chiral structures, indicating potential applications in nanotechnology and materials science (Silly et al., 2017).

  • Role in Saluretic Agents Synthesis : Bicyclic ring-fused analogues of this compound have been synthesized and tested for saluretic and diuretic effects, highlighting its potential in developing new therapeutic agents (Deana et al., 1983).

  • Dopaminergic Drug Synthesis : An alternative synthesis method for the dopaminergic drug 5,6-ADTN using this compound has been explored, emphasizing its role in pharmacological research (Göksu et al., 2006).

  • Synthesis of Enamides from Ketones : Its derivative has been used in the synthesis of enamides from ketones, showcasing its versatility in organic synthesis applications (Zhao et al., 2011).

  • Fuel Surrogate Formulation : It is used as a component in transportation fuel surrogates, where its ignition delays under various conditions have been studied, providing valuable insights into fuel chemistry (Raza et al., 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is “Warning”. The hazard statements include H302, H315, H319, and H335 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Future Directions

Given its role as an intermediate in the production of antipsychotic agents and antiparkinson medications , future research may focus on optimizing its synthesis and exploring its potential applications in the development of new drugs.

properties

IUPAC Name

1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c11-10-6-5-8-3-1-2-4-9(8)7-10;/h1-4,10H,5-7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQOAYUXVCSSQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00952176
Record name 1,2,3,4-Tetrahydronaphthalen-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00952176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride

CAS RN

1743-01-7, 29730-81-2
Record name 2-Naphthalenamine, 1,2,3,4-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1743-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1743-01-7
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52717
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3,4-Tetrahydronaphthalen-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00952176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Aminotetralin hydrochloride, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTT4JX9GU8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride
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1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride
Reactant of Route 6
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Citations

For This Compound
10
Citations
N Öztaşkın, S Göksu, H Secen - Synthetic communications, 2011 - Taylor & Francis
5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine was synthesized from 2-naphthoic acid in six steps with an overall yield of 27%. Following the reaction sequence, bromination, …
Number of citations: 26 www.tandfonline.com
NR Fragola, BM Brems, M Mukherjee… - ACS Chemical …, 2023 - ACS Publications
Many important physiological processes are mediated by alpha2A- and alpha2C-adrenergic receptors (α2Rs), a subtype of class AG protein-coupled receptors (GPCRs). However, α2R …
Number of citations: 3 pubs.acs.org
W Amberg, UEW Lange, M Ochse… - Journal of Medicinal …, 2018 - ACS Publications
The glycine transporter 1 (GlyT1) has emerged as a key novel target for the treatment of schizophrenia. Herein, we report the synthesis and biological evaluation of aminotetralines and …
Number of citations: 13 pubs.acs.org
S Albrecht, A Defoin, E Salomon, C Tarnus… - Bioorganic & medicinal …, 2006 - Elsevier
Racemic derivatives of 3-amino-2-tetralone were synthesised and evaluated for their ability to inhibit metallo-aminopeptidase activities. New compounds substituted in position 2 by …
Number of citations: 35 www.sciencedirect.com
A Nakao, H Suzuki, H Ueno, H Iwasaki… - Bioorganic & Medicinal …, 2015 - Elsevier
Optimization of a new series of S-adenosyl-l-homocysteine hydrolase (AdoHcyase) inhibitors based on non-adenosine analogs led to very potent compounds 14n, 18a, and 18b with IC …
Number of citations: 7 www.sciencedirect.com
C Pissot Soldermann, O Simic, M Renatus… - Journal of medicinal …, 2020 - ACS Publications
MALT1 plays a central role in immune cell activation by transducing NF-κB signaling, and its proteolytic activity represents a key node for therapeutic intervention. Two cycles of scaffold …
Number of citations: 19 pubs.acs.org
F Mu, SL Coffing, DJ Riese, RL Geahlen… - Journal of medicinal …, 2001 - ACS Publications
A series of N-alkylamide analogues of the lavendustin A pharmacophore were synthesized and tested for inhibition of the epidermal growth factor receptor (EGFR) protein tyrosine …
Number of citations: 73 pubs.acs.org
A Akıncıoğlu, Y Akbaba, LP Köse, LD Akyüz, S Göksu - Tetrahedron, 2023 - Elsevier
We performed the racemic synthesis and asymmetric resolution of one 2-aminoindane and three 2-aminotertalins due to their crucial biological roles in the central nervous system (CNS)…
Number of citations: 1 www.sciencedirect.com
S Goksu, A Akıncıoğlu, Y Akbaba, LP Köse… - Available at SSRN … - papers.ssrn.com
We performed the racemic synthesis and asymmetric resolution of one 2-aminoindane and three 2-aminotertalins due to their crucial biological roles in the central nervous system (CNS)…
Number of citations: 0 papers.ssrn.com
中尾朗 - (No Title), 2016 - repository.dl.itc.u-tokyo.ac.jp
ホモシステインは含硫アミノ酸の 1 つであり, 同じく含硫必須アミノ酸であるメチオニンの代謝産物の 1 つである. メチオニンは, メチオニンアデノシルトランスフェラーゼによってアデノシンと結合すること…
Number of citations: 5 repository.dl.itc.u-tokyo.ac.jp

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